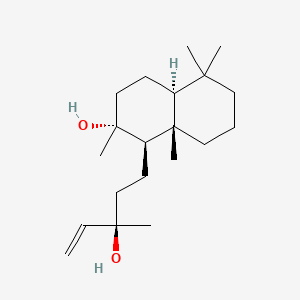

Sclareol

説明

This compound has been reported in Aster oharai, Ptychanthus striatus, and other organisms with data available.

structure given in first source

特性

IUPAC Name |

(1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVULBTBTFGYVRC-HHUCQEJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047111 | |

| Record name | Sclareol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Solid; Bitter herbaceous hay-like aroma | |

| Record name | 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Sclareol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2007/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | (-)-Sclareol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2007/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

515-03-7 | |

| Record name | Sclareol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclareol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sclareol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-[1α(R*),2β,4aβ,8aα]]-2-hydroxy-α,2,5,5,8a-pentamethyl-α-vinyldecahydronaphthalene-1-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCLAREOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B607NP0Q8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sclareol: A Technical Guide to Its Discovery, Natural Sources, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol, a bicyclic diterpene alcohol, is a valuable natural product with significant applications in the fragrance and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and quantitative data on its abundance. Detailed experimental protocols for its extraction, purification, and analysis are presented. Furthermore, this guide elucidates the biosynthetic pathway of this compound and explores its interaction with key signaling pathways, offering insights for researchers and professionals in drug development.

Discovery and Natural Occurrence

This compound was first identified in Clary sage (Salvia sclarea), from which it derives its name. It is a fragrant chemical compound that serves as a key precursor in the semi-synthesis of Ambroxan, a valuable substitute for ambergris in the perfume industry.

Natural Sources

The primary commercial source of this compound is Salvia sclarea. However, it is also found in other plant species across different families. The distribution of this compound in the plant kingdom underscores its role in plant defense and signaling.

-

Salvia sclarea (Clary Sage): The inflorescences, particularly the flower calyces, are rich in this compound, where it is produced in the glandular trichomes.

-

Cistus creticus (Pink Rock-Rose): This Mediterranean shrub is another notable source of this compound.

-

Nicotiana glutinosa (Wild Tobacco): This species of tobacco contains significant amounts of this compound.

-

Cleome spinosa (Spiny Spiderflower): The flowers and fruits of this plant also contain this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly depending on the plant source, the specific part of the plant, and the extraction method employed. The following table summarizes the quantitative data available in the literature.

| Plant Species | Plant Part | Extraction/Analysis Method | This compound Content (%) | Reference |

| Salvia sclarea | Inflorescence | Organic Solvent Extraction | 1.0 - 2.5 | [1] |

| Salvia sclarea | Essential Oil (Wild) | Hydrodistillation | 8.7 | [1] |

| Salvia sclarea | Essential Oil (Cultivated) | Hydrodistillation | 9.3 | [1] |

| Salvia sclarea | Essential Oil | Hydrodistillation (4h) | 41.8 | [2] |

| Salvia sclarea | Essential Oil | Hydrodistillation | 11.5 | [3] |

| Salvia sclarea | Essential Oil | UPLC-MS/MS | 0.239 | [4] |

| Nicotiana glutinosa | Leaves (Essential Oil) | Hydrodistillation | 3.6 | [5] |

| Nicotiana glutinosa | Leaves (Concrete) | Solvent Extraction | 14.2 | [5] |

| Nicotiana glutinosa | Leaves (Resinoid) | Solvent Extraction | 6.9 | [5][6] |

| Cleome spinosa | Flowers (Essential Oil) | Hydrodistillation | 8.7 | |

| Cleome spinosa | Fruits (Essential Oil) | Hydrodistillation | 4.5 | |

| Cistus creticus | Resin (Ladano) | Chromatographic Fractionation | Identified as a major diterpene | [1] |

Biosynthesis of this compound

This compound is synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), is a two-step process catalyzed by two distinct diterpene synthases (diTPSs) in Salvia sclarea.[7][8]

-

Step 1: A class II diTPS, labda-13-en-8-ol diphosphate synthase (SsLPPS), catalyzes the protonation-initiated cyclization of GGPP to form labda-13-en-8-ol diphosphate (LPP) as the major product.

-

Step 2: A class I diTPS, this compound synthase (SsSS), then converts LPP into this compound.[7]

Experimental Protocols

Extraction and Purification of this compound from Salvia sclarea

This protocol describes a common method for the extraction and purification of this compound from Clary sage.

1. Pre-treatment and Extraction:

- Chop the inflorescences of Salvia sclarea into segments smaller than 10 cm.

- Place the plant material in an extraction kettle.

- Add petroleum ether (boiling range 90-120°C) to immerse the plant material.

- Heat the mixture to 70°C and extract for 2 hours.[9]

- Concentrate the extract to recover the petroleum ether and obtain the crude Salvia sclarea extract.[9]

2. Purification by Molecular Distillation:

- Heat the crude extract until it melts.

- Introduce the molten extract into a molecular distiller.

- Perform distillation under the following conditions:

- Pressure: 0.1-100 Pa

- Distillation Temperature: 100-150°C

- Cooling Temperature: -13 to -17°C[9]

- The distillate will condense and crystallize.

3. Final Purification:

- Separate the crystals by centrifugation.

- Dry the crystals to obtain the final this compound product with a purity of over 90%.[9]

An alternative purification method involves dissolving the crude extract in ethanol (B145695) (at least 50% concentration), freezing the solution at -17°C to -20°C, and filtering to precipitate this compound.[10] Further purification can be achieved by recrystallization from hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a standard method for the identification and quantification of this compound.

1. Sample Preparation:

- Prepare a solution of the this compound-containing extract in a suitable solvent, such as ethyl acetate.

2. GC-MS Parameters:

- Column: HP-5MS capillary column.[5]

- Carrier Gas: Helium.

- Injection Mode: Split.

- Temperature Program:

- Initial temperature: 60°C for 1 minute.

- Ramp: 10°C/minute to 280°C.

- Hold at 280°C for 1 minute.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Full scan or Multiple Reaction Monitoring (MRM).

- MRM Transitions for this compound: m/z 177 → 121.[5]

- Monitor Ions in Full Scan: m/z 81, 109, and 290.[10]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory and smooth muscle relaxant effects. One of its mechanisms of action involves the inhibition of the Ca2+/Myosin Light Chain Kinase (MLCK)/Myosin Light Chain 20 (MLC20) signaling pathway, which is crucial for smooth muscle contraction.

An increase in intracellular Ca2+ activates Calmodulin (CaM). The Ca2+-CaM complex then activates MLCK, which in turn phosphorylates MLC20. The phosphorylation of MLC20 is a key step leading to smooth muscle contraction. This compound is thought to interfere with this pathway, leading to a reduction in smooth muscle contractility.

This compound has also been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cell proliferation.[4][11] This suggests that this compound may have therapeutic potential in a variety of diseases.

Conclusion

This compound is a multifaceted natural product with significant commercial and therapeutic potential. This guide has provided a detailed overview of its discovery, natural sources, and biosynthesis. The experimental protocols outlined herein offer a practical resource for researchers working on the extraction and analysis of this compound. Furthermore, the elucidation of its interaction with key signaling pathways provides a foundation for future research into its pharmacological applications. A deeper understanding of this compound's biological activities will continue to drive its importance in both industrial and medicinal fields.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | The bioactivities of this compound: A mini review [frontiersin.org]

- 3. Polyphenol Diversity and Antioxidant Activity of European Cistus creticus L. (Cistaceae) Compared to Six Further, Partly Sympatric Cistus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates angiotensin II-induced cardiac remodeling and inflammation via inhibiting MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC-MS/MS method for determination and pharmacokinetics of this compound in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. Discovery and functional characterization of two diterpene synthases for this compound biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN102503775A - Production process of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits RANKL-induced osteoclastogenesis and promotes osteoblastogenesis through promoting CCN1 expression via repressing the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sclareol Biosynthetic Pathway in Salvia sclarea: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sclareol, a labdane-type diterpene produced by the clary sage plant (Salvia sclarea), is a molecule of significant interest to the fragrance, flavor, and pharmaceutical industries. It serves as the primary precursor for the semi-synthesis of Ambrox®, a highly valued substitute for ambergris. Beyond its aromatic applications, this compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a promising lead compound for drug development. This technical guide provides an in-depth overview of the this compound biosynthetic pathway in Salvia sclarea, detailing the key enzymatic steps, subcellular localization, and precursor sourcing. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and metabolic engineering efforts.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Salvia sclarea is a two-step enzymatic process that takes place within the plastids of glandular trichomes, which are specialized secretory structures predominantly found on the flower calyces.[1][2] The pathway begins with the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.[2]

The conversion of GGPP to this compound is catalyzed by two distinct monofunctional diterpene synthases (diTPSs):

-

Class II diTPS: Labda-13-en-8-ol Diphosphate Synthase (SsLPPS) : This enzyme initiates the process by catalyzing the protonation-dependent cyclization of the linear GGPP substrate. This reaction forms a bicyclic labda-13-en-8-ol diphosphate (LPP) intermediate.[1][3] SsLPPS is also capable of producing minor amounts of (9S, 10S)-copalyl diphosphate (CPP).[1][3]

-

Class I diTPS: this compound Synthase (SsSS) : The LPP intermediate is then utilized by SsSS, a class I diTPS. This enzyme catalyzes the ionization of the diphosphate group from LPP, followed by a water-mediated deprotonation to yield the final product, this compound.[1][3] SsSS can also convert the minor product from the first step, CPP, into manool.[1][3]

This two-step conversion is noteworthy as the oxygenation of the diterpene backbone is carried out directly by the terpene synthases, without the need for subsequent modification by enzymes such as cytochrome P450 monooxygenases.[1]

Quantitative Data

| Plant Organ | This compound Content (µg/g Fresh Weight) | Reference |

| Calyces | 15,000 ± 1,500 | [2] |

| Bracts | 2,000 ± 500 | [2] |

| Corollas | 500 ± 200 | [2] |

| Leaves | < 100 | [2] |

Table 1: this compound content in different organs of mature Salvia sclarea inflorescences.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Cloning of S. sclarea Diterpene Synthase Genes

This protocol describes the amplification of the full-length coding sequences of SsLPPS and SsSS from S. sclarea cDNA.

Materials:

-

Salvia sclarea flower calyces

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

Reverse transcriptase (e.g., SuperScript III, Invitrogen)

-

Oligo(dT) primers

-

dNTPs

-

High-fidelity DNA polymerase (e.g., Phusion, NEB)

-

Gene-specific primers for SsLPPS and SsSS

-

PCR purification kit

-

Expression vector (e.g., pET-28a(+))

-

T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

RNA Extraction: Flash-freeze S. sclarea calyces in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit following the manufacturer's instructions. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase and oligo(dT) primers.

-

PCR Amplification: Amplify the full-length coding sequences of SsLPPS and SsSS using gene-specific primers and high-fidelity DNA polymerase. Use an annealing temperature gradient PCR to optimize the reaction.

-

Gel Purification: Run the PCR products on a 1% agarose gel and excise the bands corresponding to the expected sizes of SsLPPS and SsSS. Purify the DNA using a gel extraction kit.

-

Ligation and Transformation: Ligate the purified PCR products into the desired expression vector. Transform the ligation mixture into competent E. coli DH5α cells and select for positive colonies on LB agar plates containing the appropriate antibiotic.

-

Verification: Isolate plasmid DNA from overnight cultures of several colonies and verify the insert by Sanger sequencing.

Heterologous Expression and Purification of Recombinant diTPSs in E. coli

This protocol outlines the expression of N-terminally His-tagged SsLPPS and SsSS in E. coli and their subsequent purification.

Materials:

-

E. coli BL21(DE3) cells harboring the expression vector with the diTPS gene

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

-

DNase I

-

Ni-NTA affinity chromatography column

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

-

Desalting column (e.g., PD-10)

-

Storage buffer (50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)

Procedure:

-

Expression: Inoculate a starter culture of E. coli BL21(DE3) containing the expression plasmid and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice and then sonicate to complete cell lysis.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged protein with elution buffer.

-

Buffer Exchange: Exchange the buffer of the purified protein to the storage buffer using a desalting column.

-

Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a Bradford assay.

In Vitro Diterpene Synthase Activity Assay

This protocol is for determining the activity and products of the recombinant SsLPPS and SsSS enzymes.

Materials:

-

Purified recombinant SsLPPS or SsSS

-

Assay buffer (50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT)

-

(E,E,E)-geranylgeranyl diphosphate (GGPP) substrate

-

Labda-13-en-8-ol diphosphate (LPP) substrate (for SsSS assay if available, otherwise use a coupled assay)

-

Alkaline phosphatase (for dephosphorylation of products)

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

-

Internal standard for GC-MS (e.g., 1-eicosene)

Procedure:

-

Assay Setup: In a glass vial, prepare the assay mixture containing the assay buffer.

-

Enzyme Addition: Add the purified enzyme to the assay mixture.

-

Reaction Initiation: Start the reaction by adding the substrate (GGPP for SsLPPS, or LPP for SsSS). For a coupled assay to produce this compound, add both SsLPPS and SsSS with GGPP as the initial substrate.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Product Dephosphorylation: For analysis of the diphosphate products, treat the reaction mixture with alkaline phosphatase to remove the phosphate groups, yielding the corresponding alcohols.

-

Extraction: Stop the reaction and extract the diterpene products with an equal volume of an organic solvent.

-

GC-MS Analysis: Analyze the organic phase by GC-MS to identify and quantify the reaction products.

GC-MS Analysis of this compound

This protocol provides a general method for the quantification of this compound from plant extracts or enzyme assays.

Materials:

-

Sample extract in an organic solvent

-

GC-MS system equipped with a suitable column (e.g., HP-5MS)

-

Helium carrier gas

-

This compound standard for calibration curve

Procedure:

-

Injection: Inject 1 µL of the sample into the GC-MS.

-

GC Separation: Use a temperature program to separate the compounds. A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a period.

-

MS Detection: Use electron impact (EI) ionization and scan a mass range of m/z 40-500.

-

Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a standard or a library.

-

Quantification: Quantify the amount of this compound by comparing the peak area to a calibration curve generated with known concentrations of a this compound standard.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a regulated process, with the expression of the biosynthetic genes and the accumulation of the final product being influenced by developmental and environmental factors. This compound accumulation begins at the early bud stage and increases as the flower develops.[4] The expression of the genes involved in the MEP pathway and the this compound-specific synthases are tightly controlled. While the precise regulatory mechanisms are still under investigation, phytohormones such as methyljasmonate are thought to play a role in modulating the pathway.[2]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Salvia sclarea has opened up new avenues for the sustainable production of this valuable diterpene. Metabolic engineering efforts in microorganisms like Saccharomyces cerevisiae have successfully reconstructed the pathway, offering a promising alternative to agricultural production.[1] Future research will likely focus on optimizing these heterologous production systems, further characterizing the regulatory networks governing the pathway in the plant, and exploring the full pharmacological potential of this compound and its derivatives. This technical guide provides a solid foundation for researchers to build upon in these exciting areas of study.

References

- 1. High-throughput screening and directed evolution of terpene synthase-catalyzed cylization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extracellular Localization of the Diterpene this compound in Clary Sage (Salvia sclarea L., Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GC-MS/MS method for determination and pharmacokinetics of this compound in rat plasma after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Properties of Sclareol for Researchers

This guide provides a comprehensive overview of the fundamental chemical properties of sclareol, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with quantitative data summarized in tables, detailed experimental methodologies, and visualizations of relevant biological pathways.

Chemical Identity and Structure

This compound is a bicyclic diterpene alcohol, a natural compound prominently found in Salvia sclarea (clary sage).[1] Its structure consists of a labdane (B1241275) diterpenoid skeleton substituted by hydroxyl groups at positions 8 and 13.[2]

| Identifier | Value |

| IUPAC Name | (1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol[2] |

| CAS Number | 515-03-7[2][3][4][5] |

| Chemical Formula | C₂₀H₃₆O₂[1][2][4][5] |

| Molecular Weight | 308.50 g/mol [2][5][6] |

| Synonyms | (-)-Sclareol, Labd-14-ene-8,13-diol[4][6] |

| InChI Key | XVULBTBTFGYVRC-HHUCQEJWSA-N[4] |

Physicochemical Properties

This compound is an amber-colored or white crystalline solid with a sweet, balsamic, and herbaceous aroma.[1][5][7] The key physicochemical properties are summarized in the table below.

| Property | Value |

| Melting Point | 95-107 °C[1][3][5][7] |

| Boiling Point | 218-220 °C at 19 mmHg[3][7] |

| Solubility | Practically insoluble in water.[2] Soluble in ethanol, chloroform, ethyl acetate, and other organic solvents.[3][4][5] |

| Optical Rotation | [α]²⁰/D = -5 to -3 ° (c = 1 in CHCl₃)[8] |

| Appearance | White to off-white crystalline powder[5][8] |

Spectral Data

The following table summarizes key spectral data for this compound, which is crucial for its identification and characterization.

| Spectral Data Type | Key Features |

| ¹H NMR (CDCl₃) | Characteristic signals for vinyl protons, methyl groups, and protons adjacent to hydroxyl groups. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the 20 carbon atoms of the labdane skeleton, including signals for carbons bearing hydroxyl groups and vinyl carbons. |

| FT-IR | Broad absorption band in the region of 3600-3150 cm⁻¹ corresponding to O-H stretching of the hydroxyl groups. Bands for C-H stretching and bending are also prominent. |

| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ may be observed. Common fragment ions include m/z 290 ([M-H₂O]⁺), 109, and 81. |

Experimental Protocols

This section outlines generalized methodologies for determining the key physicochemical properties of this compound.

This method is a standard technique for determining the melting point of a crystalline solid.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.

-

Procedure :

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point of this compound.

-

Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

-

For accuracy, perform the determination in triplicate.

-

Given this compound's high boiling point, determination under reduced pressure is recommended to prevent decomposition.

-

Apparatus : Thiele tube or a micro-boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, vacuum source.

-

Procedure :

-

Place a small amount of this compound (a few drops) into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Connect the apparatus to a vacuum source and reduce the pressure to the desired level (e.g., 19 mmHg).

-

Heat the Thiele tube gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature and the corresponding pressure.

-

This method determines the thermodynamic solubility of a compound in a given solvent.

-

Apparatus : Vials with screw caps, orbital shaker, centrifuge, analytical balance, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., GC-MS or HPLC).

-

Procedure :

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to facilitate separation.

-

Carefully withdraw a clear aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtered solution using a suitable analytical method (e.g., GC-MS with a calibration curve).

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

This is a standard technique for the separation and identification of volatile and semi-volatile compounds like this compound.

-

Apparatus : Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Sample Preparation : Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate). Derivatization (e.g., silylation) may be employed to increase volatility and improve peak shape.

-

GC Conditions (Example) :

-

Column : HP-5MS or equivalent non-polar capillary column.

-

Injector Temperature : 250°C.

-

Oven Temperature Program : Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.

-

Carrier Gas : Helium.

-

-

MS Conditions (Example) :

-

Ionization Mode : Electron Impact (EI) at 70 eV.

-

Mass Range : m/z 40-500.

-

-

Analysis : The retention time of the this compound peak is used for identification (by comparison with a standard), and the mass spectrum provides structural information through its fragmentation pattern.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Its mechanism of action often involves the modulation of key cellular signaling pathways.

This compound has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. This compound's inhibitory action can lead to reduced cancer cell growth.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.

In smooth muscle cells, the contraction is regulated by the calcium-calmodulin-dependent myosin light chain kinase (MLCK), which phosphorylates the myosin light chain (MLC₂₀). This compound has been shown to interfere with this pathway, potentially leading to smooth muscle relaxation.

References

- 1. thinksrs.com [thinksrs.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jk-sci.com [jk-sci.com]

- 5. westlab.com [westlab.com]

- 6. researchgate.net [researchgate.net]

- 7. 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE - ตำรามาตรฐานยาสมุนไพรไทย กรมวิทยาศาสตร์การแพทย์ [bdn-thp.dmsc.moph.go.th]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Sclareol: A Preliminary Investigation of its Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sclareol, a natural diterpene alcohol primarily sourced from Salvia sclarea (clary sage), has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the preliminary investigations into the bioactivities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies for key assays are provided, and quantitative data from various studies are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this compound's therapeutic potential.

Anticancer Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. Its anticancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| H1688 | Small Cell Lung Cancer | 42.14 | 24 | - | |

| H146 | Small Cell Lung Cancer | 69.96 | 24 | - | |

| MCF-7 | Breast Cancer | 11.056 | - | - | |

| MG63 | Osteosarcoma | 65.2 | 12 | MTT | [1] |

| HCT116 | Colon Cancer | - | - | - | |

| A549 | Lung Adenocarcinoma | 8 (hypoxia) | 48 | MTT | [2] |

| K562 | Leukemia | < 50 | - | - | [3] |

Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis

This compound has been shown to induce programmed cell death in various cancer cells. This is evidenced by the activation of key apoptotic markers. For instance, in HCT116 colon cancer cells, this compound treatment leads to the activation of caspases-8 and -9, as well as the degradation of poly (ADP-ribose) polymerase (PARP). In lung adenocarcinoma cells (A549), this compound induces both extrinsic and intrinsic apoptotic pathways, characterized by increased expression and cleavage of PARP1 and procaspases 3 and 9, along with a reduction in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[4] Furthermore, in MG63 osteosarcoma cells, this compound induces apoptosis and a decrease in mitochondrial membrane potential.[5][6]

1.2.2. Cell Cycle Arrest

A significant mechanism of this compound's antiproliferative effect is its ability to halt the cell cycle, preventing cancer cells from progressing through division. In small cell lung cancer H1688 cells, this compound induces G1 phase arrest by decreasing the levels of CDK4, Cyclin D, Cyclin E, and pRb, while increasing the level of E2F1. Similarly, in HCT116 colon cancer cells and MN1 and MDD2 breast cancer cells, this compound causes G0/G1 phase arrest. In lung adenocarcinoma cells, this compound treatment leads to the downregulation of cyclin D1 and survivin and the upregulation of p21 and p16, resulting in an increased percentage of cells in the SubG0 phase.[4]

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of several critical signaling pathways.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating inflammatory signaling cascades.

Quantitative Data: Inhibition of Inflammatory Markers

| Model | Marker | Inhibition | This compound Concentration/Dose | Reference |

| LPS-stimulated RAW264.7 macrophages | NO production | Significant | - | [7] |

| Carrageenan-induced paw edema | Paw edema | Significant | 10 mg/kg | [3] |

| IL-1β-induced rabbit chondrocytes | MMP-1, -3, -13, COX-2, iNOS expression | Significant Inhibition | - | [8] |

| IL-1β-stimulated SW982 cells | TNF-α, IL-6 secretion | Significant Reduction | - | [9] |

Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are attributed to its ability to suppress the expression of pro-inflammatory enzymes and cytokines. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7] In a carrageenan-induced paw edema model in mice, this compound reduced the levels of NO, tumor necrosis factor-alpha (TNF-α), and malondialdehyde (MDA), and decreased the expression of iNOS and COX-2.[7]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory properties of this compound are largely mediated by the inhibition of the NF-κB and MAPK signaling pathways.[3] this compound has been shown to suppress LPS-induced lung injury in mice by impeding these pathways.[3] In IL-1β-stimulated SW982 human synovial cells, this compound weakens the expression of MMP-1, TNF-α, and IL-6 by attenuating the translocation of NF-κB and downregulating the p38 MAPK/ERK/JNK pathways.[9]

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Data: Antimicrobial Efficacy of this compound

| Microorganism | Activity | Measurement | This compound Concentration | Reference |

| Staphylococcus aureus | Good antibacterial activity | Dilution method | - | [10] |

| Pseudomonas aeruginosa | Good antibacterial activity | Dilution method | - | [10] |

| Escherichia coli | Good antibacterial activity | Dilution method | - | [10] |

| Enterococcus faecalis | Good antibacterial activity | Dilution method | - | [10] |

| Candida species | Antifungal effect equivalent to Fluconazole | - | - | [3] |

Synergistic Effects

This compound has also been shown to exhibit synergistic effects when combined with other antimicrobial agents. It has a synergistic effect with clindamycin (B1669177) against Methicillin-resistant Staphylococcus aureus (MRSA) and with curcumin (B1669340) against various fungi, including Candida albicans and Aspergillus fumigatus.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[1][2]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 12, 24, or 48 hours).

-

MTT Addition: After incubation, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

References

- 1. The study of this compound in inhibiting proliferation of osteosarcoma cells by apoptotic induction and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8617860B2 - Method for producing this compound - Google Patents [patents.google.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis in human HCT116 colon cancer cells in vitro and suppression of HCT116 tumor growth in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Sclareol: Expanding the Botanical Horizon Beyond Salvia sclarea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sclareol, a bicyclic diterpene alcohol, is a valuable natural product with significant applications in the fragrance industry as a precursor to the synthetic ambergris substitute, Ambrox®. Beyond its aromatic properties, this compound has garnered considerable attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While clary sage (Salvia sclarea) has traditionally been the primary commercial source of this compound, the exploration of alternative botanical sources is crucial for ensuring a stable and diverse supply chain, and for discovering novel biological activities of co-occurring phytochemicals. This technical guide provides a comprehensive overview of alternative plant sources of this compound, detailing quantitative data, experimental protocols for extraction and analysis, and insights into the biosynthetic pathways.

Alternative Plant Sources of this compound

Research has identified several plant species, beyond Salvia sclarea, that produce this compound. These alternative sources belong to different plant families, suggesting a wider distribution of this compound biosynthesis in the plant kingdom than previously understood. The most notable alternative sources identified are:

-

Cistus creticus (Cistaceae)

-

Nicotiana glutinosa (Solanaceae)

-

Cleome spinosa (Brassicaceae)[1]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in the identified alternative plant sources.

| Plant Species | Plant Part | This compound Content | Analytical Method | Reference |

| Nicotiana glutinosa | Aromatic Extraction Products | 6.9% | Not Specified | [1] |

| Cleome spinosa | Flower Essential Oil | 8.7% | GC-FID and GC-MS | |

| Cleome spinosa | Fruit Essential Oil | 4.5% | GC-FID and GC-MS | |

| Cistus creticus | Resin ("Ladano") | Major component responsible for antistaphylococcal activity | Not Specified | [2] |

It is important to note that quantitative data for this compound in Cistus creticus is not explicitly defined in percentage terms in the reviewed literature, but it is identified as a major bioactive component of the resin.

Experimental Protocols

The extraction and quantification of this compound from plant matrices are critical steps for research and commercial production. The following sections outline generalized experimental protocols that can be adapted for the alternative plant sources.

Extraction of this compound

This compound can be extracted from plant material using various methods, with the choice of method depending on the starting material and the desired purity of the final product.

a) Solvent Extraction:

This is a common method for obtaining a crude extract containing this compound.

-

Protocol:

-

Preparation of Plant Material: The dried and ground plant material (leaves, flowers, or resin) is packed into an extraction vessel.

-

Extraction: A suitable organic solvent, such as hexane (B92381) or ethanol, is passed through the plant material. The extraction can be performed at room temperature or with gentle heating to enhance efficiency.

-

Concentration: The solvent is evaporated under reduced pressure to yield a concentrated extract or oleoresin.

-

Purification (Optional): The crude extract can be further purified by techniques such as crystallization or chromatography to isolate this compound.

-

b) Supercritical Fluid Extraction (SFE):

SFE using carbon dioxide (CO₂) is a green and efficient alternative to traditional solvent extraction.

-

Protocol:

-

Preparation of Plant Material: The dried and ground plant material is placed in the extraction vessel of the SFE system.

-

Extraction: Supercritical CO₂ is passed through the plant material at a specific temperature and pressure (e.g., 100 bar and 40°C).

-

Fractionation: The pressure and temperature can be manipulated to selectively extract different compounds. This compound is typically extracted at higher pressures.

-

Collection: The extracted compounds are collected by depressurizing the CO₂, which causes the compounds to precipitate.

-

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful analytical techniques for the identification and quantification of this compound.

a) Gas Chromatography-Mass Spectrometry (GC-MS):

-

Protocol:

-

Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., ethyl acetate) and may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.

-

Injection: A small volume of the prepared sample is injected into the GC system.

-

Separation: The components of the sample are separated on a capillary column (e.g., HP-5MS).

-

Detection and Quantification: The separated components are detected by a mass spectrometer. This compound is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of a known concentration of a standard.

-

b) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

Protocol:

-

Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered.

-

Injection: A small volume of the sample is injected into the UPLC system.

-

Separation: The components are separated on a reverse-phase column (e.g., C18).

-

Detection and Quantification: The separated components are detected by a tandem mass spectrometer operating in a specific mode (e.g., Multiple Reaction Monitoring - MRM) for high selectivity and sensitivity. Quantification is performed using a calibration curve generated from this compound standards.

-

Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound, a labdane-type diterpene, originates from the methylerythritol-phosphate (MEP) pathway in plastids.[3][4] The key precursor is geranylgeranyl diphosphate (B83284) (GGPP). The pathway involves a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).[1][5]

-

Step 1: Class II diTPS: A class II diTPS, such as a labda-13-en-8-ol diphosphate synthase (LPPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, labda-13-en-8-ol diphosphate.

-

Step 2: Class I diTPS: A class I diTPS, a this compound synthase (SS), then converts the labda-13-en-8-ol diphosphate intermediate into this compound.

Recent studies have focused on engineering this pathway in heterologous systems, such as tobacco (Nicotiana tabacum), by co-expressing the genes for these two enzymes from Salvia sclarea.[6] This suggests that the fundamental biosynthetic machinery can be transferred between plant species.

Caption: Proposed two-step biosynthetic pathway of this compound from GGPP.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant material.

Caption: General workflow for this compound extraction and quantification.

Conclusion and Future Directions

The identification of Cistus creticus, Nicotiana glutinosa, and Cleome spinosa as alternative sources of this compound opens up new avenues for the sustainable production of this valuable diterpene. While quantitative data is still emerging, particularly for Cistus creticus, the available information suggests that these plants represent promising candidates for further investigation.

Future research should focus on:

-

Comprehensive Quantification: Systematic studies to quantify this compound content in different populations and plant parts of the alternative source species under various environmental conditions.

-

Optimization of Extraction Protocols: Development of tailored extraction and purification protocols for each species to maximize this compound yield and purity.

-

Elucidation of Biosynthetic Pathways: Characterization of the specific diterpene synthase genes and enzymes responsible for this compound biosynthesis in these alternative hosts.

-

Exploration of Co-occurring Compounds: Investigation of the other phytochemicals present in these plants for potential synergistic or novel biological activities.

By expanding the botanical repertoire for this compound production, the scientific and industrial communities can ensure a more resilient supply chain and unlock the full potential of this versatile natural product.

References

- 1. The bioactivities of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and functional characterization of two diterpene synthases for this compound biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering this compound Production on the Leaf Surface of Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

role of sclareol in plant defense mechanisms

An In-depth Technical Guide on the Role of Sclareol in Plant Defense Mechanisms

Executive Summary

This compound, a bicyclic diterpene alcohol primarily found in Salvia sclarea (clary sage), plays a multifaceted role in plant defense.[1] It is not merely a passive secondary metabolite but an active agent involved in both direct and indirect defense strategies. This technical guide synthesizes current research to provide an in-depth understanding of this compound's function against pathogens and pests. It details its antimicrobial and insecticidal properties, elucidates its mechanisms of action, explores its role as an elicitor of systemic plant immune responses, and outlines its biosynthesis. This document is intended for researchers, scientists, and drug development professionals interested in leveraging natural compounds for crop protection and novel therapeutic applications.

Biosynthesis and Regulation of this compound

This compound is a labdane-type diterpene synthesized in plants, particularly within specialized structures called glandular trichomes located on flower calyces.[2][3] Its production is a key component of the plant's chemical defense arsenal.

2.1 Biosynthetic Pathway

The biosynthesis of this compound originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] The process begins with the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). Two key enzymes, both diterpene synthases (diTPSs), are sequentially involved:

-

Class II diTPS: This enzyme catalyzes the protonation-initiated cyclization of GGPP to form a labda-13-en-8-ol diphosphate (LPP) intermediate.[2]

-

Class I diTPS (this compound Synthase): This enzyme then converts the LPP intermediate into this compound.[2]

Abiotic stressors, such as light stress and drought, have been shown to upregulate the expression of genes involved in this pathway, leading to enhanced this compound accumulation.[2][5]

Figure 1: Simplified biosynthetic pathway of this compound from the MEP pathway precursor GGPP.

Direct Defense: Antimicrobial and Insecticidal Activity

This compound exhibits broad-spectrum activity against a range of plant pathogens, including fungi and bacteria.[6] This direct antimicrobial action constitutes a primary line of defense for the producing plant.

3.1 Antifungal Activity

This compound has demonstrated significant fungitoxic effects against various phytopathogenic fungi. Its efficacy is comparable to, and in some cases exceeds, that of commercial fungicides.[7][8] Derivatives of this compound have shown even greater potency against fungi like Alternaria alternata and Curvularia lunata.[7][8]

| Fungal Species | Assay | Metric | Value | Reference |

| Botrytis cinerea | Radial Growth | IC50 | 237.6 µg/mL | [9] |

| Curvularia lunata | (Derivative 16) | IC50 | 12.09 µg/mL | [8] |

| Alternaria brassicae | (Derivative 16) | IC50 | 14.47 µg/mL | [8] |

| Candida albicans | Microdilution | MIC | 50 µg/mL (24h) | [10] |

| Candida albicans | Microdilution | MFC | 100 µg/mL (24h) | [10] |

| Candida auris | Microdilution | MIC | 50 µg/mL (24h) | [10] |

| Candida parapsilosis | Microdilution | MIC | 50 µg/mL (24h) | [10] |

| Cryptococcus neoformans | Microdilution (Sclareolide) | MIC | 16 µg/mL | [11] |

3.2 Antibacterial Activity

This compound and its related compounds are effective against both Gram-positive and Gram-negative bacteria.[12] The essential oil of Salvia sclarea, rich in this compound, has demonstrated significant bactericidal properties.[13][14]

| Bacterial Species | Compound/Extract | Metric | Value (%) | Reference |

| Staphylococcus aureus | S. sclarea Essential Oil | MIC | 0.05 | [13][14] |

| Staphylococcus aureus | S. sclarea Essential Oil | MBC | 0.1 | [13][14] |

| Bacillus subtilis | S. sclarea Essential Oil | MIC | 0.05 | [13] |

| Bacillus subtilis | S. sclarea Essential Oil | MBC | 0.1 | [13] |

| Escherichia coli | S. sclarea Essential Oil | MIC | 0.05 | [13][14] |

| Escherichia coli | S. sclarea Essential Oil | MBC | 0.1 | [13][14] |

| Pseudomonas aeruginosa | S. sclarea Essential Oil | MIC | 0.05 | [13] |

| Pseudomonas aeruginosa | S. sclarea Essential Oil | MBC | 0.1 | [13] |

3.3 Insecticidal Activity

While data on pure this compound is limited, the essential oil of Salvia sclarea (SSEO) has shown insecticidal potential. This suggests this compound may contribute to the plant's defense against herbivorous insects.

| Insect Species | Compound/Extract | Concentration | Mortality (%) | Reference |

| Oxycarenus lavaterae | SSEO | 100% | 66.66 | [15] |

| Oxycarenus lavaterae | SSEO | 50% | 50.00 | [15] |

| Oxycarenus lavaterae | SSEO | 25% | 43.33 | [15] |

Mechanisms of Action

This compound employs several mechanisms to inhibit microbial growth, primarily by disrupting cellular integrity and vital processes.

-

Membrane Disruption: A key mechanism is the compromising of the microbial cell membrane.[13][14] Treatment with this compound or this compound-rich oils leads to increased membrane permeability, causing leakage of intracellular contents such as macromolecules, ATP, and DNA.[11][13][14]

-

Mitochondrial Dysfunction: this compound can induce a loss of mitochondrial membrane potential (ΛΨm).[10][16] This disruption of mitochondrial function is a critical step in initiating apoptosis-like cell death in fungal pathogens.[10]

-

Induction of Oxidative Stress: The compound triggers the generation of reactive oxygen species (ROS) within microbial cells.[10][11] Elevated ROS levels lead to oxidative damage to cellular components, contributing to cell death.[11]

Figure 2: this compound's primary mechanisms of action against pathogenic microbes.

Indirect Defense: Elicitation of Plant Immune Responses

Beyond its direct antimicrobial effects, this compound acts as a signaling molecule, or elicitor, that activates the plant's innate immune system.[6][17] This is particularly significant in non-producing plants like Arabidopsis, indicating a conserved recognition and response mechanism.[6][17]

Exogenous application of this compound induces:

-

Defense Gene Expression: It triggers the transcription of a wide array of defense-related genes, including those involved in phytohormone signaling and transport.[17]

-

Hormonal Signaling Pathway Activation: this compound-induced resistance is mediated, at least in part, through the ethylene (B1197577) (ET) signaling pathway.[6][17] This demonstrates crosstalk between diterpene-based defense and established hormonal defense networks.

-

Systemic Resistance: Applying this compound to the roots can induce resistance to pathogens in the shoots, such as inhibiting bacterial wilt disease in tobacco, tomato, and Arabidopsis.[6] This systemic effect is achieved without direct antibacterial activity against the pathogen in some cases, highlighting its role as a defense primer.[6][17]

-

Phytosterol Accumulation: In Arabidopsis, this compound treatment enhances the production of phytosterols (B1254722) like campesterol (B1663852) and stigmasterol, which are themselves implicated in stress responses.[17]

Experimental Protocols

Reproducible and standardized methodologies are crucial for the study of this compound. The following sections detail common protocols for its extraction and the assessment of its biological activity.

6.1 this compound Extraction from Salvia sclarea

This protocol is based on supercritical fluid extraction (SFE), which provides high selectivity and yields a solvent-free product.[18][19]

-

Preparation: Obtain a waxy n-hexane extract ("concrete") from dried S. sclarea flowers.

-

SFE System Setup: Utilize a two-stage extraction and fractionation system with supercritical CO₂ as the solvent.

-

First Extraction Step (Volatiles): Set the extractor to 90 bar and 50°C. Pump supercritical CO₂ through the concrete at a constant flow rate (e.g., 0.8 kg/h ). This step selectively extracts lighter compounds like monoterpenes and sesquiterpenes.[18]

-

Second Extraction Step (this compound): Adjust the system parameters to 100 bar and 40°C. Continue the CO₂ flow.[18] Under these conditions, this compound and related diterpenes are solubilized and extracted.

-

Fractionation & Collection: Use two separators in series to fractionate the extract from paraffins and collect the purified this compound fraction.

-

Analysis: Confirm the purity and identity of the extracted this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

6.2 Antifungal Susceptibility Testing: Radial Growth Inhibition

This method is used to determine the inhibitory effect of this compound on the mycelial growth of filamentous fungi.[9]

-

Media Preparation: Prepare a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) and amend it with various concentrations of this compound dissolved in a solvent like ethanol (B145695) or DMSO. A solvent-only control plate must be included.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each this compound-amended and control plate.

-

Incubation: Incubate the plates in the dark at an optimal temperature for the test fungus (e.g., 22-25°C).

-

Measurement: Measure the radial growth (colony diameter) of the fungus daily until the mycelium on the control plate reaches the edge of the plate.

-

Calculation: Calculate the percentage of inhibition for each this compound concentration compared to the solvent control. Determine the IC50 value (the concentration that inhibits growth by 50%) through regression analysis.

6.3 Antibacterial Susceptibility Testing: Broth Microdilution

This standard method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.[13][20]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: Subculture an aliquot (e.g., 10 µL) from each well showing no visible growth onto an agar plate. Incubate for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar, indicating a 99.9% kill rate.

Figure 3: General workflow for determining the MIC and MBC of this compound.

Conclusion and Future Directions

This compound is a potent and versatile component of plant defense systems. Its utility is demonstrated through direct, broad-spectrum antimicrobial activity and its sophisticated role as an elicitor of the plant's innate immune response. The mechanisms of action, centered on the disruption of microbial membrane and mitochondrial integrity, present compelling targets for the development of novel antimicrobial agents.

For drug development professionals and agricultural scientists, this compound and its derivatives offer significant potential. Future research should focus on:

-

Synergistic Interactions: Investigating the synergistic effects of this compound with existing commercial fungicides and bactericides to enhance efficacy and reduce chemical inputs.

-

Field Trials: Moving from laboratory assays to field trials to validate the efficacy of this compound-based treatments for crop protection under real-world conditions.

-

Structure-Activity Relationship (SAR) Studies: Further exploring this compound derivatives to optimize bioactivity, stability, and target specificity, potentially leading to the development of new classes of bio-pesticides or therapeutic agents.

-

Regulatory Pathways: Deepening the understanding of the signaling networks this compound activates in plants to better harness its potential as a defense primer or elicitor for enhanced crop resilience.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The bioactivities of this compound: A mini review [frontiersin.org]

- 8. The bioactivities of this compound: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Candida Potential of this compound in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sclareolide as Antifungal Strategy Against Cryptococcus neoformans: Unveiling Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial and cytotoxic activity of the acetone extract of the flowers of Salvia sclarea and some natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity and mechanisms of Salvia sclarea essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound, a plant diterpene, exhibits potent antiproliferative effects via the induction of apoptosis and mitochondrial membrane potential loss in osteosarcoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phytosterols Are Involved in this compound-Induced Chlorophyll Reductions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Supercritical Fluid Extraction of Essential Oil and this compound from a Clary Sage Concrete - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chemical Composition and Biological Activities of Essential Oil from Salvia sclarea Plants Regenerated in vitro - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of sclareol (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of Sclareol

Introduction

This compound is a bicyclic diterpene alcohol derived from the essential oil of Salvia sclarea (clary sage).[1] Its unique chemical structure and fragrant properties have led to its widespread use in the fragrance industry as a fixative and as a precursor for the synthesis of ambergris substitutes like Ambroxide.[2] Beyond its olfactory applications, this compound has garnered significant interest in the pharmaceutical and nutraceutical fields for its potential anti-inflammatory, antimicrobial, and anti-cancer properties.[2][3] A thorough understanding of its physical properties, namely its melting point and solubility, is fundamental for its extraction, purification, formulation, and application in various industrial and research settings. This guide provides a comprehensive overview of these key physical characteristics, complete with quantitative data, detailed experimental methodologies, and process visualizations.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, various sources report a range of melting points, which can be attributed to differences in the purity of the samples and the analytical methods employed. This compound typically presents as a white to off-white crystalline powder or as pellets and large crystals.[4][5]

Quantitative Data: Melting Point of this compound

The table below summarizes the melting point ranges for this compound as reported in the scientific and technical literature.

| Melting Point Range (°C) | Melting Point Range (°F) | Source(s) |

| 95.6 - 98.7 | 204.1 - 209.7 | [1] |

| 95 - 100 | 203 - 212 | [2][6][7] |

| 99 - 103 | 210.2 - 217.4 | [5][8] |

| 105 - 107 | 221 - 224.6 | [6][9] |

Experimental Protocol: Melting Point Determination via Capillary Method

The melting point of this compound is typically determined using the capillary method with a digital melting point apparatus. This method provides a melting range, which is an indication of the substance's purity; pure compounds exhibit a sharp melting range of 1-2°C, whereas impurities tend to broaden and depress this range.[10]

Apparatus and Materials:

-

Digital Melting Point Apparatus (e.g., DigiMelt)

-

Capillary tubes (closed at one end)

-

This compound sample (crystalline powder)

-

Mortar and pestle (optional, for sample grinding)

-

Glass tubing (for packing)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground, if necessary, to ensure uniform packing.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the this compound powder. A small quantity (approximately 1-2 mm in height) of the solid is introduced into the tube.[10]

-

Sample Packing: The capillary tube is tapped gently on a hard surface, or the closed end is dropped through a long glass tube to compact the this compound at the bottom.[10] This ensures efficient and uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Determination:

-

A rapid heating ramp (e.g., 10-15°C/min) is used for a preliminary, approximate determination.

-

For an accurate measurement, the apparatus is cooled to at least 20°C below the approximate melting point. A new sample is introduced, and the temperature is increased at a slow rate (1-2°C/min).[10]

-

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire solid mass has completely melted into a clear liquid.

-

The melting range is reported as T1 - T2.

-

Solubility

Solubility is a crucial physical property that dictates the choice of solvents for extraction, purification, and formulation. This compound, being a diterpene alcohol, exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.

Quantitative Data: Solubility of this compound

The following table summarizes the solubility of this compound in water and several common organic solvents. Data is presented at or near ambient temperature (25°C / 298 K) unless otherwise specified.

| Solvent | Solubility | Notes | Source(s) |

| Water | Practically Insoluble | Estimated at 0.08174 mg/L @ 25°C | [3][4][9][11] |

| Ethanol | Soluble | 20 mg/mL | [4][11] |

| Ethanol (warmed) | Soluble | 23 mg/mL | [12] |

| DMSO | Soluble | 41 mg/mL | [11] |

| Dimethyl Formamide (DMF) | Soluble | - | [13] |

| Butyl Butyrate | High Solubility | Highest among 17 tested solvents | [14] |

| Formamide | Low Solubility | Lowest among 17 tested solvents | [14] |

| Alcohol (general) | Soluble | - | [3][9] |

| Oil | Soluble | - | [8] |

Experimental Protocol: Solubility Determination by Gas Chromatography (GC)

A common method for determining the solubility of compounds like this compound in organic solvents involves creating a saturated solution and quantifying the solute concentration using gas chromatography (GC).[14][15]

Apparatus and Materials:

-

Gas Chromatograph (GC) with a suitable detector (e.g., FID)

-

Analytical balance

-

Stirrer/shaker

-

Temperature-controlled bath (e.g., 298 ± 2 K)

-

Syringe filters (e.g., 0.45 µm)

-

Autosampler vials

-

This compound (>95% purity)

-

Organic solvents (HPLC grade)

-

Internal standard (e.g., Heptadecane)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: The resulting slurry is agitated (stirred or shaken) in a temperature-controlled bath for an extended period (e.g., at least 12 hours) to ensure equilibrium is reached.[14]

-

Sample Filtration: The saturated solution is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid particles.

-

Dilution and Standard Addition: The clear, saturated filtrate is precisely diluted with the same solvent. An internal standard is added to both the calibration standards and the unknown sample to correct for injection volume variations.[14]

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. These standards, also containing the internal standard, are analyzed by GC to create a calibration curve plotting peak area ratio (this compound/internal standard) against concentration.[14]

-

GC Analysis: The diluted sample is injected into the GC. The peak area corresponding to this compound is recorded.

-